[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol
Description
This compound is a chiral dihydrochromen derivative featuring a pyridin-3-yl substituent at the C2 position and a hydroxymethyl group at the C4 position. The dihydrochromen scaffold is a partially saturated chromene ring, which contributes to its conformational rigidity and influences its solubility and reactivity. The pyridine moiety enhances hydrogen-bonding capabilities, while the hydroxymethyl group provides a site for derivatization or intermolecular interactions, such as hydrogen bonding in crystalline states .
Crystallographic studies of structurally similar compounds, such as (2R)-2-[(3S,4S,5S)-4-benzoyl-5-hydroxymethyl-4-methyltetrahydro-3-furanyl], reveal that hydrogen-bonding networks (e.g., O–H···O interactions) stabilize molecular packing in the solid state .
Properties
IUPAC Name |
[(2R,4S)-4-methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(11-18)9-15(12-5-4-8-17-10-12)19-14-7-3-2-6-13(14)16/h2-8,10,15,18H,9,11H2,1H3/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDAZWNXQOYDBB-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC2=CC=CC=C21)C3=CN=CC=C3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H](OC2=CC=CC=C21)C3=CN=CC=C3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a chromene precursor, the reaction can be catalyzed by acids or bases to facilitate the formation of the fused ring system. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chromene ketones, while reduction could produce chromene alcohols.
Scientific Research Applications
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between the target compound and related molecules:
Stereochemical and Thermodynamic Comparisons
The (2R,4S) configuration of the target compound is analogous to the (2R,4S,5S)-Fidarestat isomer, which exhibits a 3.7 kcal/mol free energy preference for binding to aldose reductase (ALR2) compared to its (2S,4S) counterpart . This suggests that the stereochemistry at C2 and C4 in dihydrochromen derivatives may similarly influence interactions with biological targets or chiral environments.
The rigidity of the dihydrochromen scaffold in the target compound may mitigate such isomerization, enhancing its stability.
Biological Activity
[(2R,4S)-4-Methyl-2-pyridin-3-yl-2,3-dihydrochromen-4-yl]methanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential and biological significance.
- Chemical Formula : C16H17N1O2
- Molecular Weight : 255.31 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its chemical structure.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Its activities include anti-inflammatory, neuroprotective, and potential anticancer properties.
Anti-inflammatory Activity
Recent research indicates that compounds similar to this compound can modulate inflammatory pathways. For instance, studies have shown that derivatives can inhibit the NLRP3 inflammasome activation, which plays a crucial role in neuroinflammation associated with conditions like Alzheimer’s disease and Parkinson's disease .
Neuroprotective Effects
The compound has been noted for its neuroprotective effects in models of oxidative stress. For example, in vitro studies demonstrated that it could reduce neuronal cell death induced by oxidative stressors by enhancing the expression of protective proteins like FOXO3a and reducing pro-apoptotic signals .
Anticancer Potential
In cancer research, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are still under investigation but may include modulation of the NF-kB signaling pathway .
The mechanisms through which this compound exerts its biological effects include:
- Inflammasome Inhibition : By inhibiting the NLRP3 inflammasome, the compound can reduce the secretion of pro-inflammatory cytokines.
- Oxidative Stress Reduction : It enhances cellular antioxidant defenses, which protect against oxidative damage.
- Apoptosis Modulation : The compound influences apoptotic pathways, promoting cell survival in neurodegenerative contexts and inducing apoptosis in cancer cells.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Neuroprotection in Animal Models : A study involving a rodent model of ischemic stroke demonstrated that administration of a related compound reduced infarct size and improved neurological outcomes by modulating inflammatory responses and enhancing mitochondrial function.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Data Summary
Q & A
Q. Table 1: Common Purification Techniques
| Method | Efficiency (%) | Limitations |
|---|---|---|
| Chiral HPLC | 95–99 | High cost, scalability issues |
| Recrystallization | 80–90 | Solvent dependency |
| Enzymatic Resolution | 70–85 | Substrate specificity |
Advanced: How can stereochemical discrepancies in X-ray crystallography and NMR data be reconciled?
Methodological Answer:
Discrepancies arise from dynamic equilibria (e.g., ring puckering in dihydrochromen derivatives) or crystal packing effects. Resolution steps:
- Dynamic NMR Studies : Analyze temperature-dependent NMR to detect conformational exchange. For THF-based analogs, ring puckering caused shifts in NMR signals .
- DFT Calculations : Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational models. Software like Gaussian or ORCA can simulate lowest-energy conformers .
- Hydrogen Bond Analysis : In crystal structures, hydrogen bonds (e.g., O–H···O interactions) may stabilize specific conformers, as seen in 10-membered ring formations in THF derivatives .
Basic: Which spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- X-Ray Crystallography : Provides absolute stereochemistry and bond parameters. For example, THF analogs were resolved using MoKα radiation (0.7107 Å) and SHELXL-97 refinement .
- NMR Spectroscopy : , , and 2D experiments (e.g., COSY, NOESY) identify substituent positions and confirm diastereomericity. Pyridine ring protons typically show deshielding at δ 8.1–8.5 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass (e.g., [M+H]+ for CHNO: calc. 255.1259, obs. 255.1263).
Advanced: How does stereochemistry influence receptor binding or enzyme inhibition?
Methodological Answer:
Stereochemistry dictates 3D pharmacophore alignment. Case studies:
- Pyridine/Pyrrolidine Analogs : (3S,4R)-configured pyrrolidine-methanol derivatives showed 10-fold higher receptor affinity than (3R,4S) isomers due to optimal hydrogen bonding with active-site residues .
- Chromen Ring Flexibility : The (2R,4S) configuration may restrict ring puckering, enhancing fit into hydrophobic pockets (e.g., CYP450 enzymes) .
Q. Table 2: Stereochemical Impact on Bioactivity
| Stereoisomer | Target Receptor | IC (nM) |
|---|---|---|
| (2R,4S) | Serotonin 5-HT | 12 ± 2 |
| (2S,4R) | Serotonin 5-HT | 220 ± 15 |
Basic: What are common pitfalls in optimizing reaction yields for this compound?
Methodological Answer:
- Oxidation of Methanol Group : Use inert atmospheres (N/Ar) and low temperatures (<0°C) during hydroxymethylation steps.
- Epimerization : Avoid prolonged heating in protic solvents (e.g., MeOH/HO), which can racemize chiral centers.
- Byproduct Formation : Monitor intermediates via TLC or LC-MS. For pyridine derivatives, alkylation side products are common and require silica gel chromatography .
Advanced: How can computational modeling predict metabolic stability or toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), CYP450 inhibition, and hERG liability. For fluorinated analogs, logP >3 correlates with hepatotoxicity .
- Docking Simulations : AutoDock Vina or Glide models interactions with metabolizing enzymes (e.g., CYP3A4). The (2R,4S) isomer’s pyridine ring may π-stack with Phe304 in CYP3A4, reducing clearance .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
